LM22A-4

Vue d'ensemble

Description

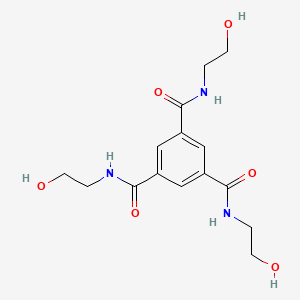

LM 22A4, également connu sous le nom de N, N’, N’'-Tris (2-hydroxyéthyl)-1,3,5-benzènetricarboxamide, est un agoniste partiel synthétique et sélectif de la tyrosine kinase B liée à la tropomyosine (TrkB). Ce composé est connu pour son activité neurotrophique, qui comprend l'induction de l'activation de Trk, Akt et ERK dans l'hippocampe et le striatum de la souris. Il a montré un potentiel dans l'inversion des déficits d'apprentissage des tâches motrices chez les souris après une lésion cérébrale traumatique et la restauration de la fonction respiratoire dans un modèle de syndrome de Rett chez le rat .

Applications De Recherche Scientifique

LM 22A4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its neurotrophic effects and potential in treating neurodegenerative diseases.

Medicine: Investigated for its therapeutic potential in conditions like traumatic brain injury and Rett syndrome.

Industry: Utilized in the development of neuroprotective agents and nootropics

Mécanisme D'action

Target of Action

LM22A-4 is a synthetic, selective small-molecule partial agonist of TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in promoting neuronal survival, differentiation, and synaptic function .

Mode of Action

This compound interacts with TrkB by displacing BDNF with an IC50 of 47 nM . This interaction activates TrkB signaling, although the kinetics of this activation differ from those triggered by BDNF . In addition, this compound has been found to possess poor blood-brain-barrier penetration when administered systemically, so it has been given to animals instead via intranasal administration, with central nervous system TrkB activation observed .

Biochemical Pathways

This compound’s interaction with TrkB leads to the activation of downstream targets of TrkB, including the PI3K/AKT and MAPK/ERK pathways . These pathways play a significant role in cell survival and growth. The activation of these pathways by this compound is thought to contribute to its neuroprotective effects .

Result of Action

This compound has been found to produce neurogenic and neuroprotective effects in animals . It has been shown to prevent neuronal degeneration with efficacy equal to that of BDNF in in vitro models of neurodegenerative disease . In vivo experiments have shown that this compound can cause hippocampal and striatal TrkB activation in mice and improve motor learning after traumatic brain injury in rats . It also improves oligodendroglia density and favors myelin repair .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the method of administration can affect the compound’s action, efficacy, and stability. As mentioned earlier, due to its poor blood-brain-barrier penetration, this compound is often administered intranasally to ensure its action in the central nervous system .

Analyse Biochimique

Biochemical Properties

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide plays a significant role in biochemical reactions, particularly in the context of mRNA delivery. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the efficient delivery of mRNA into cells. It has been shown to form stable complexes with mRNA, enhancing its stability and transfection efficiency. The interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are primarily electrostatic and hydrophobic in nature, which helps protect the mRNA from degradation and promotes its uptake by cells .

Cellular Effects

The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by enhancing the delivery of mRNA, which in turn can modulate gene expression and cellular metabolism. For instance, in human cell lines, the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide in LPNs has resulted in increased protein expression from the delivered mRNA, indicating its effectiveness in gene therapy applications .

Molecular Mechanism

At the molecular level, 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide exerts its effects through several mechanisms. It binds to mRNA molecules, forming stable complexes that protect the mRNA from enzymatic degradation. Additionally, this compound facilitates the endosomal escape of mRNA, ensuring its release into the cytoplasm where it can be translated into proteins. The binding interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are crucial for its function as an mRNA delivery agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide have been observed to change over time. The stability of this compound in LPN formulations is a critical factor in its effectiveness. Studies have shown that 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide maintains its stability over extended periods, ensuring sustained delivery of mRNA. Degradation of the compound can occur under certain conditions, which may impact its long-term efficacy .

Dosage Effects in Animal Models

The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide vary with different dosages in animal models. At optimal dosages, this compound has been shown to effectively deliver mRNA and induce protein expression without significant toxicity. At higher doses, adverse effects such as inflammation and tissue damage have been observed. These findings highlight the importance of dosage optimization in the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide for therapeutic applications .

Metabolic Pathways

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is involved in several metabolic pathways, particularly those related to mRNA delivery and protein expression. This compound interacts with enzymes and cofactors that facilitate the encapsulation and release of mRNA within cells. The metabolic flux and levels of metabolites can be influenced by the presence of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, which can impact the overall efficiency of mRNA delivery .

Transport and Distribution

The transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide within cells and tissues are critical for its function. This compound is transported into cells via endocytosis and is distributed within the cytoplasm. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in target cells. The efficient transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide are essential for its role in mRNA delivery .

Subcellular Localization

The subcellular localization of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is primarily within the cytoplasm, where it exerts its effects on mRNA delivery and protein expression. This compound may also localize to specific organelles, such as endosomes, where it facilitates the release of mRNA into the cytoplasm. The targeting signals and post-translational modifications of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide play a crucial role in its subcellular localization and function .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du LM 22A4 implique la réaction de l'acide 1,3,5-benzènetricarboxylique avec le 2-aminoéthanol. La réaction se produit généralement dans des conditions contrôlées pour garantir la formation du produit souhaité. Le processus implique les étapes suivantes :

Activation de l'acide 1,3,5-benzènetricarboxylique : Cette étape consiste à convertir l'acide en un intermédiaire plus réactif, tel qu'un chlorure d'acide ou un ester.

Réaction avec le 2-aminoéthanol : L'intermédiaire activé est ensuite mis à réagir avec le 2-aminoéthanol pour former le produit tris-amide.

Méthodes de production industrielle

La production industrielle du LM 22A4 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le LM 22A4 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle du LM 22A4 peuvent être oxydés pour former des cétones ou des aldéhydes correspondants.

Réduction : Les groupes amide peuvent être réduits en amines dans des conditions spécifiques.

Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des électrophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'amines.

Substitution : Formation d'amides ou d'éthers substitués.

Applications de la recherche scientifique

Le LM 22A4 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié pour ses effets neurotrophiques et son potentiel dans le traitement des maladies neurodégénératives.

Médecine : Étudié pour son potentiel thérapeutique dans des affections comme les lésions cérébrales traumatiques et le syndrome de Rett.

Industrie : Utilisé dans le développement d'agents neuroprotecteurs et de nootropiques

Mécanisme d'action

Le LM 22A4 exerce ses effets en agissant comme un agoniste partiel de la tyrosine kinase B liée à la tropomyosine (TrkB). Le composé se lie au récepteur TrkB, ce qui entraîne son activation. Cette activation déclenche des voies de signalisation en aval, notamment les voies Akt et ERK, qui sont impliquées dans la survie cellulaire, la croissance et la différenciation. Les effets neurotrophiques du LM 22A4 sont principalement médiés par ces voies .

Comparaison Avec Des Composés Similaires

Le LM 22A4 est unique dans son activation sélective du récepteur TrkB. Des composés similaires comprennent :

7,8-Dihydroxyflavone : Un autre agoniste de TrkB aux propriétés neuroprotectrices.

BDNF (facteur neurotrophique dérivé du cerveau) : Un ligand naturel de TrkB aux effets biologiques plus larges.

Agonistes de la tyrosine kinase A liée à la tropomyosine (TrkA) : Des composés qui activent sélectivement les récepteurs TrkA.

Le LM 22A4 se distingue par sa nature synthétique et son activité agoniste partielle spécifique au récepteur TrkB, ce qui en fait un outil précieux dans la recherche neurotrophique .

Propriétés

IUPAC Name |

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJKANXFYJKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045819 | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37988-18-4 | |

| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM22A-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)

![N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide](/img/structure/B1225380.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1225381.png)

![9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)

![(5E)-3-(furan-2-ylmethyl)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225387.png)

![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)